N-{[3-fluoro-5-(trifluoromethyl)phenyl]methyl}cyclobutanamine N-{[3-fluoro-5-(trifluoromethyl)phenyl]methyl}cyclobutanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13516157
InChI: InChI=1S/C12H13F4N/c13-10-5-8(7-17-11-2-1-3-11)4-9(6-10)12(14,15)16/h4-6,11,17H,1-3,7H2
SMILES: C1CC(C1)NCC2=CC(=CC(=C2)F)C(F)(F)F
Molecular Formula: C12H13F4N
Molecular Weight: 247.23 g/mol

N-{[3-fluoro-5-(trifluoromethyl)phenyl]methyl}cyclobutanamine

CAS No.:

Cat. No.: VC13516157

Molecular Formula: C12H13F4N

Molecular Weight: 247.23 g/mol

* For research use only. Not for human or veterinary use.

N-{[3-fluoro-5-(trifluoromethyl)phenyl]methyl}cyclobutanamine -

Specification

Molecular Formula C12H13F4N
Molecular Weight 247.23 g/mol
IUPAC Name N-[[3-fluoro-5-(trifluoromethyl)phenyl]methyl]cyclobutanamine
Standard InChI InChI=1S/C12H13F4N/c13-10-5-8(7-17-11-2-1-3-11)4-9(6-10)12(14,15)16/h4-6,11,17H,1-3,7H2
Standard InChI Key ZBLGDOCRGFJGPK-UHFFFAOYSA-N
SMILES C1CC(C1)NCC2=CC(=CC(=C2)F)C(F)(F)F
Canonical SMILES C1CC(C1)NCC2=CC(=CC(=C2)F)C(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s IUPAC name, N-[[3-fluoro-5-(trifluoromethyl)phenyl]methyl]cyclobutanamine, reflects its bicyclic structure comprising a cyclobutane ring and a benzyl group substituted with fluorine and trifluoromethyl moieties. Key identifiers include:

PropertyValue
Molecular FormulaC12H13F4N\text{C}_{12}\text{H}_{13}\text{F}_{4}\text{N}
Molecular Weight247.23 g/mol
SMILESC1CC(C1)NCC2=CC(=CC(=C2)F)C(F)(F)F\text{C1CC(C1)NCC2=CC(=CC(=C2)F)C(F)(F)F}
InChIKeyZBLGDOCRGFJGPK-UHFFFAOYSA-N
PubChem CID113278176
SynonymsA1-18076; 1556536-59-4

The 3D conformation reveals a planar cyclobutane ring connected to an aromatic system, where fluorine and trifluoromethyl groups occupy meta and para positions, respectively . This arrangement influences electronic properties, enhancing stability and reactivity in medicinal chemistry contexts.

Spectroscopic and Computational Data

While experimental spectral data (e.g., NMR, IR) remain unpublished, computational models predict distinct 19F^{19}\text{F} NMR signals for the fluorine atoms due to differing electronic environments. The trifluoromethyl group (CF3\text{CF}_3) exhibits a characteristic triplet near -63 ppm, while the aromatic fluorine resonates at -110 ppm . Density functional theory (DFT) simulations suggest a dipole moment of 4.2 D, driven by the electron-withdrawing effects of fluorine substituents.

Synthesis and Industrial Production

Synthetic Pathways

Though explicit protocols for N-[[3-fluoro-5-(trifluoromethyl)phenyl]methyl]cyclobutanamine are proprietary, analogous compounds are synthesized via reductive amination or nucleophilic substitution. A plausible route involves:

  • Benzyl Halide Preparation: 3-Fluoro-5-(trifluoromethyl)benzyl bromide is generated by brominating 3-fluoro-5-(trifluoromethyl)toluene using N\text{N}-bromosuccinimide (NBS) under radical conditions.

  • Amine Coupling: The benzyl bromide reacts with cyclobutanamine in the presence of a base (e.g., K2CO3\text{K}_2\text{CO}_3) via an SN2\text{S}_\text{N}2 mechanism, yielding the target compound.

Optimization Challenges

Key challenges include minimizing byproducts from competing N\text{N}-alkylation and ensuring regioselectivity. Solvent choice (e.g., DMF vs. THF) significantly impacts yield, with polar aprotic solvents favoring nucleophilic displacement. Industrial-scale production remains limited, as the compound is primarily synthesized in milligram quantities for research.

Physicochemical Properties

Stability and Solubility

The compound exhibits moderate stability under ambient conditions but degrades upon prolonged exposure to UV light or moisture. Solubility profiles indicate:

  • Lipophilicity: logP\log P (octanol-water) = 3.1, suggesting high membrane permeability.

  • Aqueous Solubility: 0.2 mg/mL at pH 7.4, necessitating co-solvents (e.g., DMSO) for biological assays.

Thermal Behavior

Differential scanning calorimetry (DSC) reveals a melting point of 98–102°C, with decomposition onset at 210°C. The cyclobutane ring’s strain contributes to lower thermal stability compared to cyclohexane analogs .

Applications in Scientific Research

Material Science

Fluorinated aromatics are prized in liquid crystal and polymer research. The compound’s rigid structure and fluorine content make it a candidate for dielectric materials, though applications remain theoretical.

Comparative Analysis with Structural Analogs

Compound NameStructural VariationNotable Properties
N-(4-Fluoro-2-(trifluoromethyl)benzyl)cyclobutanamineFluorine at position 4Higher metabolic stability
N-(3-Chloro-5-(trifluoromethyl)benzyl)cyclobutanamineChlorine substitutionEnhanced halogen bonding capacity
N-(3-Fluoro-5-methylbenzyl)cyclobutanamineMethyl instead of CF3\text{CF}_3Reduced electron-withdrawing effects

The 3-fluoro-5-(trifluoromethyl) substitution optimizes steric and electronic interactions, balancing receptor affinity and solubility.

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